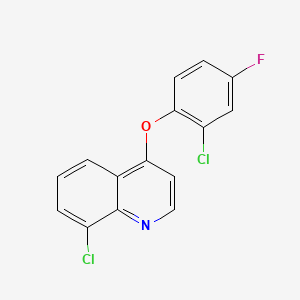

8-Chloro-4-(2-chloro-4-fluorophenoxy)quinoline

Descripción general

Descripción

LY214352, químicamente conocido como 8-cloro-4-(2-cloro-4-fluorofenoxi)quinolina, es un compuesto antifúngico. Se ha identificado como un potente inhibidor de la dihidroorotato deshidrogenasa, una enzima crucial para la síntesis de novo de pirimidinas en hongos. Este compuesto ha mostrado una eficacia significativa contra diversas cepas fúngicas, lo que lo convierte en un activo valioso en aplicaciones agrícolas y farmacéuticas .

Aplicaciones Científicas De Investigación

LY214352 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como compuesto modelo para estudiar la inhibición de la dihidroorotato deshidrogenasa y sus efectos sobre la biosíntesis de pirimidinas.

Biología: Employed in studies involving fungal resistance mechanisms and the development of new antifungal agents.

Medicina: Investigado por su potencial uso en el tratamiento de infecciones fúngicas en humanos y animales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de LY214352 implica la reacción de 8-cloroquinolina con 2-cloro-4-fluorofenol. La reacción normalmente tiene lugar en presencia de una base como el carbonato de potasio en un disolvente aprótico polar como la dimetilformamida. Las condiciones de reacción incluyen calentar la mezcla a un rango de temperatura de 100-150 °C durante varias horas para asegurar la conversión completa .

Métodos de producción industrial: La producción industrial de LY214352 sigue una ruta sintética similar pero a mayor escala. El proceso implica el uso de grandes reactores y el control preciso de las condiciones de reacción para maximizar el rendimiento y la pureza. El producto final se purifica mediante técnicas de cristalización o cromatografía para cumplir con los estándares industriales .

Análisis De Reacciones Químicas

Tipos de reacciones: LY214352 principalmente sufre reacciones de sustitución debido a la presencia de átomos de halógeno en el anillo de quinolina. Estas reacciones pueden verse facilitadas por nucleófilos en condiciones básicas.

Reactivos y condiciones comunes:

Sustitución nucleófila: Reactivos como el metóxido de sodio o el terc-butóxido de potasio en disolventes como el metanol o el dimetilsulfóxido.

Oxidación y reducción: Si bien LY214352 es estable en condiciones oxidantes, puede sufrir reacciones de reducción en presencia de agentes reductores como el hidruro de litio y aluminio.

Principales productos:

Productos de sustitución: Dependiendo del nucleófilo utilizado, se pueden formar varios derivados de quinolina sustituidos.

Productos de reducción: Formas reducidas de LY214352, donde el anillo de quinolina puede estar parcial o totalmente hidrogenado.

Mecanismo De Acción

LY214352 ejerce sus efectos antifúngicos inhibiendo la dihidroorotato deshidrogenasa, una enzima involucrada en la síntesis de novo de pirimidinas. Esta inhibición interrumpe la producción de nucleótidos de pirimidina, que son esenciales para la síntesis de ADN y ARN en los hongos. El compuesto se une al sitio activo de la enzima, impidiendo su función normal y provocando la muerte de las células fúngicas .

Compuestos similares:

Quinoxyfen: Otro agente antifúngico a base de quinolina con un modo de acción diferente.

UK-118005: Un compuesto antifúngico que se dirige a la ARN polimerasa III.

Comparación: LY214352 es único debido a su inhibición específica de la dihidroorotato deshidrogenasa, mientras que otros compuestos similares como quinoxyfen y UK-118005 se dirigen a diferentes enzimas o vías. Esta especificidad hace que LY214352 sea particularmente efectivo contra ciertas cepas fúngicas que pueden ser resistentes a otros agentes antifúngicos .

Comparación Con Compuestos Similares

Quinoxyfen: Another quinoline-based antifungal agent with a different mode of action.

UK-118005: An antifungal compound targeting RNA polymerase III.

Comparison: LY214352 is unique due to its specific inhibition of dihydroorotate dehydrogenase, whereas other similar compounds like quinoxyfen and UK-118005 target different enzymes or pathways. This specificity makes LY214352 particularly effective against certain fungal strains that may be resistant to other antifungal agents .

Propiedades

Número CAS |

124495-31-4 |

|---|---|

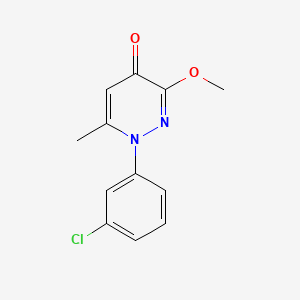

Fórmula molecular |

C15H8Cl2FNO |

Peso molecular |

308.1 g/mol |

Nombre IUPAC |

8-chloro-4-(2-chloro-4-fluorophenoxy)quinoline |

InChI |

InChI=1S/C15H8Cl2FNO/c16-11-3-1-2-10-13(6-7-19-15(10)11)20-14-5-4-9(18)8-12(14)17/h1-8H |

Clave InChI |

ZXLMSTBJMZJAAH-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CN=C2C(=C1)Cl)OC3=C(C=C(C=C3)F)Cl |

SMILES canónico |

C1=CC2=C(C=CN=C2C(=C1)Cl)OC3=C(C=C(C=C3)F)Cl |

Apariencia |

Solid powder |

| 124495-31-4 | |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

8-chloro-4-(2-chloro-4-fluorophenoxy)quinoline LY 214352 LY214352 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.